molecular formula C15H21N3O B12783192 6-(2-Methylpropyl)-4,5,6,7-tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one CAS No. 126262-72-4

6-(2-Methylpropyl)-4,5,6,7-tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one

Cat. No.: B12783192
CAS No.: 126262-72-4
M. Wt: 259.35 g/mol
InChI Key: BBQFLZBMPBVODN-UHFFFAOYSA-N
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Description

6-(2-Methylpropyl)-4,5,6,7-tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the imidazo-benzodiazepine family, known for their diverse biological activities, including anti-tumor, anti-inflammatory, and anxiolytic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Methylpropyl)-4,5,6,7-tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one typically involves multi-step organic reactions. The process begins with the preparation of the core benzodiazepine structure, followed by the introduction of the imidazo group. Key steps include:

    Cyclization Reactions: Formation of the benzodiazepine core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the imidazo group via substitution reactions.

    Alkylation: Addition of the 2-methylpropyl group through alkylation reactions.

Industrial Production Methods

Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(2-Methylpropyl)-4,5,6,7-tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents like potassium permanganate.

    Reduction: Reduction of specific functional groups using reducing agents such as lithium aluminum hydride.

    Substitution: Halogenation or nitration reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, each with unique biological activities.

Scientific Research Applications

6-(2-Methylpropyl)-4,5,6,7-tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2-Methylpropyl)-4,5,6,7-tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indole: Known for its anti-tumor activity.

    4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine: Exhibits anti-inflammatory properties.

Uniqueness

6-(2-Methylpropyl)-4,5,6,7-tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and enhances its potential as a therapeutic agent.

Properties

CAS No.

126262-72-4

Molecular Formula

C15H21N3O

Molecular Weight

259.35 g/mol

IUPAC Name

11-methyl-10-(2-methylpropyl)-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one

InChI

InChI=1S/C15H21N3O/c1-10(2)7-17-9-12-5-4-6-13-14(12)18(8-11(17)3)15(19)16-13/h4-6,10-11H,7-9H2,1-3H3,(H,16,19)

InChI Key

BBQFLZBMPBVODN-UHFFFAOYSA-N

Canonical SMILES

CC1CN2C3=C(CN1CC(C)C)C=CC=C3NC2=O

Origin of Product

United States

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